5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, characterized by its unique bicyclic structure that includes both pyrazole and pyridine rings. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The synthesis of 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine can be traced back to various synthetic methodologies that utilize readily available starting materials. These methods often involve multi-step reactions that incorporate cyclopropyl and iodo substituents into the pyrazolo[3,4-b]pyridine framework .
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
The molecular structure of 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused to a pyridine ring with an iodine atom at position 3 and a cyclopropyl group at position 5. This arrangement contributes to its unique chemical properties and reactivity.
Key structural data include:
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions typical for heterocycles, including:
The choice of conditions (e.g., solvent, temperature) significantly affects reaction outcomes and yields. For instance, polar solvents like DMF are often preferred for nucleophilic substitutions due to their ability to stabilize charged intermediates .
The mechanism of action for compounds like 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine often involves interactions at specific biological targets such as enzymes or receptors.
Studies have indicated that similar pyrazolo[3,4-b]pyridines exhibit significant activity against various cancer cell lines, suggesting that this compound could follow similar pathways in therapeutic contexts .
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is typically characterized by:
Key chemical properties include:
Relevant analytical data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized for characterization .
The applications of 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine are primarily found in medicinal chemistry:
The medicinal exploration of pyrazolo[3,4-b]pyridines originated in the early 20th century, with Ortoleva reporting the first monosubstituted derivative (R3 = Ph) in 1908 via diphenylhydrazone and pyridine condensation [4]. Bülow’s 1911 synthesis of N-phenyl-3-methyl derivatives established foundational methodologies using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones in acetic acid. This era focused primarily on synthetic accessibility rather than biological evaluation.
The 21st century witnessed a paradigm shift toward targeted therapies:
Table 1: Key Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery
Year | Development | Significance |
---|---|---|
1908 | First monosubstituted derivative (Ortoleva) | Established core synthetic methodology |
1911 | N-phenyl-3-methyl derivatives (Bülow) | Expanded accessible chemical space |
2012–2022 | 1,413 patents filed | Surge in therapeutic applications and commercial interest [4] |
2022 | CDK2 inhibitors with IC~50~ < 0.06 μM | Validated scaffold for high-potency kinase modulation [3] |
2022 | 14 DrugBank entries (7 experimental, 5 investigational, 2 approved) | Clinical translation potential [4] |
The scaffold’s bioisosteric utility stems from its ability to replicate purine geometry and electronic profiles. AM1 calculations confirm the 1H-tautomer is energetically favored over the 2H-form by 37.03 kJ/mol (≈9 kcal/mol), ensuring dominant presence in physiological contexts [4]. This tautomer exhibits three key pharmacophoric features:
As a purine bioisostere, the scaffold permits strategic modifications:
Fig. 1: Bioisosteric Advantages of 1H-Pyrazolo[3,4-b]pyridine
(A) Purine Mimicry: (B) Kinase Inhibitor Examples: Adenine: N N Dinaciclib: Pyrazolo[3,4-d]pyrimidine core | || || Roscovitine: Purine-based scaffold N-C=C-N-C=C ↔ 1H-Tautomer: N-C=C-N-C=N | | | H N H
Strategic decoration at C3 and N1 positions profoundly influences the scaffold’s drug-like properties. The 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine prototype exemplifies rational design:
Synthetic Versatility: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to install aryl, alkenyl, or alkynyl groups, expanding structure-activity relationship (SAR) exploration [1] [5].
Cyclopropyl at N1:
Table 2: Impact of Substituents on Molecular Properties of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine
Property | Iodine (C3) | Cyclopropyl (N1) | Combined Effect |
---|---|---|---|
Molecular Weight | +126.9 g/mol | +40 g/mol vs. CH~3~ | 285.08 g/mol [2] |
logP | +1.0 | +0.5 vs. CH~3~ | ≈1 (Predicted) [5] |
Hydrogen Bond Capacity | Acceptor: 0 | Donor: 0 | Acceptor: 4; Donor: 1 [5] |
Synthetic Utility | Cross-coupling | N-functionalization | Diversification at two sites |
Target Affinity | Halogen bonding | Hydrophobic enclosure | Enhanced kinase selectivity |
The synergistic effects of these substituents are evident in enzymatic assays: Cyclopropyl groups enhance selectivity by filling hydrophobic pockets inaccessible to bulkier alkyl chains, while iodine’s electronic effects fine-tune π-stacking efficiency. This combination yields derivatives with improved target specificity and ADMET profiles compared to non-halogenated or N-methylated counterparts [1] [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: